![molecular formula C14H19N3O B1500581 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol CAS No. 1065483-90-0](/img/structure/B1500581.png)
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
Overview
Description
“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a biochemical compound with the CAS Number: 21269-78-3 . It has a molecular weight of 176.22 and its molecular formula is C10H12N2O .
Molecular Structure Analysis
The InChI key for “(1-ethyl-1H-benzimidazol-2-yl)methanol” is YPMCFIDLEKUBHI-UHFFFAOYSA-N . The exact molecular structure would require more specific data or computational chemistry software to visualize.Physical And Chemical Properties Analysis
“(1-ethyl-1H-benzimidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 176.22 .Safety and Hazards
“(1-ethyl-1H-benzimidazol-2-yl)methanol” should be handled with care. It should be avoided in contact with eyes, skin, and clothing. Wear appropriate personal protective equipment during use and ensure good ventilation. In case of accidental contact, rinse with plenty of water and seek medical attention immediately .
Future Directions
“(1-ethyl-1H-benzimidazol-2-yl)methanol” has important applications in drug research. It is a compound containing a benzimidazole structure, which is considered to have potential biological and pharmacological activities in the field of medicine. It can be used as a starting point for drug ligand research and drug candidate compound screening .
properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-13-6-4-3-5-12(13)15-14(17)16-9-7-11(18)8-10-16/h3-6,11,18H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHLUMACSLMKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671419 | |
Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol | |
CAS RN |
1065483-90-0 | |
Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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